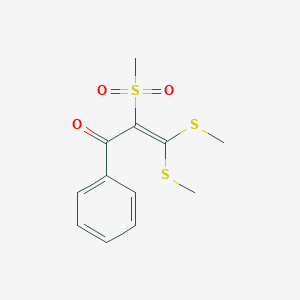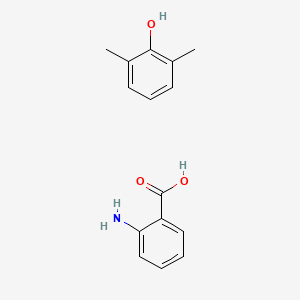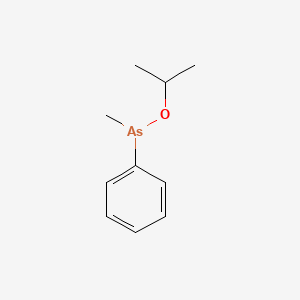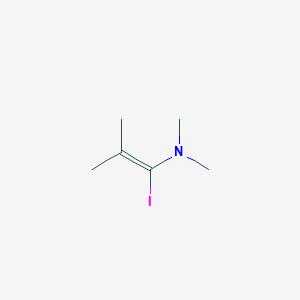
1-Propen-1-amine, 1-iodo-N,N,2-trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propen-1-amine, 1-iodo-N,N,2-trimethyl- is a chemical compound with the molecular formula C6H12IN. It is also known by other names such as (1-iodo-2-methyl-propenyl)-dimethyl-amine and 1-iodo-N,N,2-trimethylprop-1-en-1-amine . This compound is characterized by the presence of an iodine atom attached to a propenylamine structure, making it a unique and interesting compound for various chemical applications.
Vorbereitungsmethoden
The synthesis of 1-Propen-1-amine, 1-iodo-N,N,2-trimethyl- can be achieved through several synthetic routes. One common method involves the reaction of N,N,2-trimethylprop-1-en-1-amine with iodine under controlled conditions . The reaction typically requires a solvent such as dichloromethane and is carried out at room temperature. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
1-Propen-1-amine, 1-iodo-N,N,2-trimethyl- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other halogens or functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Addition Reactions: The double bond in the propenylamine structure allows for addition reactions with various reagents, leading to the formation of different products.
Common reagents used in these reactions include halogens, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Propen-1-amine, 1-iodo-N,N,2-trimethyl- has several scientific research applications:
Biology: The compound can be used in biochemical studies to investigate the effects of halogenated amines on biological systems.
Medicine: Research into the potential therapeutic applications of halogenated amines may involve this compound as a starting material or intermediate.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-Propen-1-amine, 1-iodo-N,N,2-trimethyl- involves its interaction with molecular targets through its iodine and amine functional groups. The iodine atom can participate in halogen bonding, while the amine group can form hydrogen bonds and coordinate with metal ions. These interactions can influence various biochemical pathways and molecular processes.
Vergleich Mit ähnlichen Verbindungen
1-Propen-1-amine, 1-iodo-N,N,2-trimethyl- can be compared with similar compounds such as:
1-Chloro-N,N,2-trimethyl-1-propenylamine: This compound has a chlorine atom instead of iodine and exhibits different reactivity and applications.
1-Bromo-N,N,2-trimethyl-1-propenylamine:
N,N-Dimethyl-2-propen-1-amine: Lacking a halogen atom, this compound has different reactivity and is used in different chemical contexts.
The uniqueness of 1-Propen-1-amine, 1-iodo-N,N,2-trimethyl- lies in its iodine atom, which imparts distinct chemical properties and reactivity compared to its chloro and bromo analogs.
Eigenschaften
CAS-Nummer |
65560-41-0 |
|---|---|
Molekularformel |
C6H12IN |
Molekulargewicht |
225.07 g/mol |
IUPAC-Name |
1-iodo-N,N,2-trimethylprop-1-en-1-amine |
InChI |
InChI=1S/C6H12IN/c1-5(2)6(7)8(3)4/h1-4H3 |
InChI-Schlüssel |
HTEUKLIVZZZROJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C(N(C)C)I)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


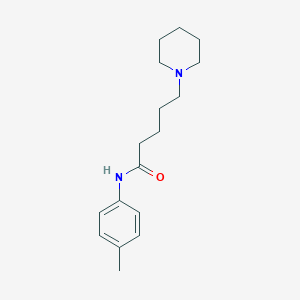
![2-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-5-nitrobenzoic acid](/img/structure/B14482778.png)
![Benzenesulfonamide, N-(1,1-dioxidobenzo[b]thien-6-yl)-](/img/structure/B14482780.png)
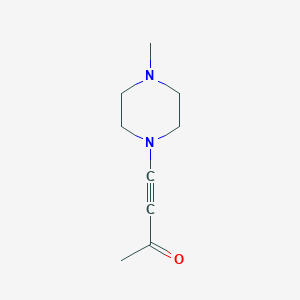
![Chloro[di(benzenesulfonyl)methylidene]diphenyl-lambda~5~-phosphane](/img/structure/B14482792.png)
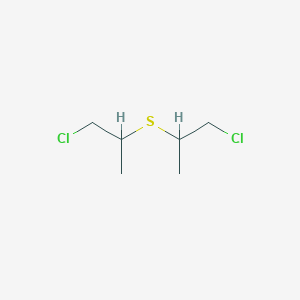
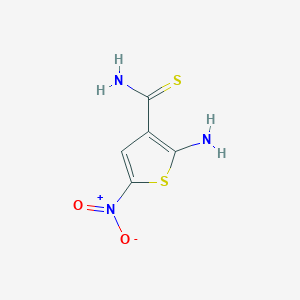
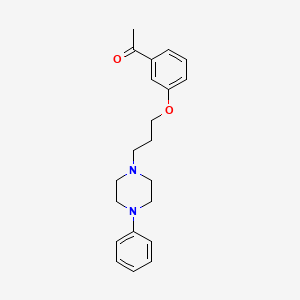
![Trimethyl{[(2S)-octan-2-yl]oxy}silane](/img/structure/B14482824.png)

![N-{[Bis(hydroxymethyl)phosphoryl]methyl}thiourea](/img/structure/B14482842.png)
